5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13867908
InChI: InChI=1S/C12H15ClN2O2/c1-14-7-3-9-11(14)10(16)4-8-15(12(9)17)6-2-5-13/h3,7H,2,4-6,8H2,1H3
SMILES: CN1C=CC2=C1C(=O)CCN(C2=O)CCCCl
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol

5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

CAS No.:

Cat. No.: VC13867908

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione -

Specification

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
IUPAC Name 5-(3-chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione
Standard InChI InChI=1S/C12H15ClN2O2/c1-14-7-3-9-11(14)10(16)4-8-15(12(9)17)6-2-5-13/h3,7H,2,4-6,8H2,1H3
Standard InChI Key LCVCDNPJMNXJOB-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C(=O)CCN(C2=O)CCCCl
Canonical SMILES CN1C=CC2=C1C(=O)CCN(C2=O)CCCCl

Introduction

Structural Characteristics and Physicochemical Properties

The core structure of 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione consists of a bicyclic framework merging a five-membered pyrrole ring with a seven-membered azepine ring. The pyrrolo[3,2-c]azepine system is partially saturated, with hydrogenation at the 6,7-positions reducing aromaticity and enhancing conformational flexibility . The diketone groups at positions 4 and 8 introduce electrophilic centers, facilitating interactions with nucleophilic residues in biological targets.

Substitution Patterns and Stereoelectronic Effects

The 3-chloropropyl substituent at position 5 contributes to the molecule’s lipophilicity, potentially improving membrane permeability. Chlorine’s electron-withdrawing nature polarizes the adjacent carbon chain, influencing reactivity in nucleophilic substitution or elimination reactions . The 1-methyl group on the pyrrole nitrogen sterically shields the ring system, potentially modulating enzyme-binding interactions.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight260.71 g/mol
LogP (Predicted)2.1–2.5
Topological Polar Surface55.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

These properties suggest moderate solubility in polar aprotic solvents and the ability to traverse biological membranes, aligning with drug-like characteristics .

Synthetic Approaches and Reaction Pathways

Synthesis of pyrroloazepine derivatives typically involves cyclization strategies or functionalization of preformed heterocycles. For 5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, plausible routes include:

Cyclocondensation of Aminoketones

Reaction of a suitably substituted aminoketone with a chloropropylating agent under acidic conditions could yield the pyrroloazepine core. For example, condensation of 1-methylpyrrolidin-2-one with 3-chloropropylamine in the presence of a Lewis acid catalyst may initiate ring expansion .

Post-Functionalization of a Preexisting Scaffold

An alternative route involves introducing the chloropropyl group via alkylation after constructing the diketone-bearing pyrroloazepine. For instance, 1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione could undergo nucleophilic substitution with 1-bromo-3-chloropropane under basic conditions .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)
CyclocondensationAlCl₃, DMF, 100°C, 12h45–50
AlkylationK₂CO₃, DMF, 60°C, 6h60–65

Optimization of solvent polarity and temperature is critical to minimizing side reactions, such as over-alkylation or diketone degradation .

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound remain scarce, structural analogs exhibit activities ranging from protein kinase inhibition to antitumor effects . The diketone moiety may chelate metal ions in enzymatic active sites, while the chloropropyl chain could interact with hydrophobic pockets.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundSubstitutionsActivity
7-Methyl-6,7-dihydro-pyrrolo[2,3-c]azepine-4,8-dione7-methylAntitumor
6-Methyl-5-(4-chlorobutyl)-pyrrolo[2,3-c]azepine-4,8-dione6-methyl, 4-chlorobutylKinase inhibition

The chloropropyl group in the target compound may enhance target residence time compared to shorter alkyl chains, while the methyl group could reduce metabolic deactivation .

Challenges in Development and Future Directions

Key hurdles include optimizing synthetic yields and mitigating off-target interactions. Future studies should prioritize:

  • Structure-Activity Relationship (SAR) studies to delineate the role of the chloropropyl chain.

  • Pharmacokinetic profiling to assess bioavailability and metabolic stability.

  • Target identification using affinity chromatography or computational docking.

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